molecular formula C12H3Cl7 B1593387 2,2',3,4,5,5',6-Heptachlorobiphenyl CAS No. 52712-05-7

2,2',3,4,5,5',6-Heptachlorobiphenyl

Cat. No. B1593387
CAS RN: 52712-05-7
M. Wt: 395.3 g/mol
InChI Key: PYZHTHZEHQHHEN-UHFFFAOYSA-N
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Description

2,2’,3,4,5,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It has a molecular formula of C12H3Cl7 and a molecular weight of 395.323 . It is also known by other names such as 2,2’,3,3’,4,5’,6-Heptachloro-1,1’-biphenyl and PCB 175 .


Molecular Structure Analysis

The molecular structure of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl can be viewed using Java or Javascript as per the NIST Chemistry WebBook . The IUPAC Standard InChIKey for this compound is KJBDZJFSYQUNJT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2’,3,4,5,5’,6-Heptachlorobiphenyl has a molecular weight of 395.323 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Application in Environmental Science and Pollution Research

  • Specific Scientific Field : Environmental Science and Pollution Research .
  • Summary of the Application : The compound 2,2’,3,4,5,5’,6-Heptachlorobiphenyl (also known as PCB 183) has been used in research to study the enantioselective oxidation of PCB 95 and PCB 183 . This research is important because these congeners have been reported to accumulate in the human body enantioselectively via unknown mechanisms .
  • Methods of Application or Experimental Procedures : The study used a recombinant human cytochrome P450 (CYP) monooxygenase to determine the CYP monooxygenase responsible for the enantioselective oxidization of PCB 95 and PCB 183 . They evaluated 13 CYP monooxygenases, namely CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, CYP3A4, CYP3A5, CYP4F2, and aromatase (CYP19) .

Application in Biochemical Research

  • Specific Scientific Field : Biochemical Research .
  • Summary of the Application : PCB 183 has been found to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This is significant because these enzymes play a crucial role in the metabolism and detoxification of a wide variety of endogenous compounds and xenobiotics .
  • Results or Outcomes : The study found that PCB 183 activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This suggests that PCB 183 may influence the body’s ability to metabolize and detoxify certain compounds .

Unfortunately, I was unable to find more specific applications of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl. It’s worth noting that this compound is a type of polychlorinated biphenyl (PCB), a group of man-made chemicals that were widely used in the past, particularly in electrical equipment, but were banned in the U.S. in 1979 due to health and environmental concerns . Today, PCBs are primarily studied for their impact on human health and the environment .

Application in Biochemical Research

  • Specific Scientific Field : Biochemical Research .
  • Summary of the Application : PCB 183 has been found to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This is significant because these enzymes play a crucial role in the metabolism and detoxification of a wide variety of endogenous compounds and xenobiotics .
  • Results or Outcomes : The study found that PCB 183 activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This suggests that PCB 183 may influence the body’s ability to metabolize and detoxify certain compounds .

Unfortunately, I was unable to find more specific applications of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl. It’s worth noting that this compound is a type of polychlorinated biphenyl (PCB), a group of man-made chemicals that were widely used in the past, particularly in electrical equipment, but were banned in the U.S. in 1979 due to health and environmental concerns . Today, PCBs are primarily studied for their impact on human health and the environment .

Safety And Hazards

The safety data sheet for 2,2’,3,4,5,5’,6-Heptachlorobiphenyl indicates that it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and release to the environment .

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-4-1-2-6(14)5(3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZHTHZEHQHHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074175
Record name 2,2',3,4,5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,5,5',6-Heptachlorobiphenyl

CAS RN

52712-05-7
Record name PCB 185
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52712-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4,5,5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5,5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GON8Y94S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
518
Citations
C Ohta, K Haraguchi, Y Kato, N Koga - Xenobiotica, 2005 - Taylor & Francis
The metabolism of 2,2′,3,4′,5,5′,6-heptachlorobiphenyl (heptaCB) (CB187) was studied using liver microsomes of rats, hamsters and guinea pigs, and the effect of cytochrome …
Number of citations: 22 www.tandfonline.com
C Ohta, K Haraguchi, Y Kato, T Endo, O Kimura… - Chemosphere, 2015 - Elsevier
4-Hydroxy (OH)-2,2′,3,4′,5,5′,6-heptachlorobiphenyl (CB187) is a polychlorinated biphenyl (PCB) metabolite present in human serum at the highest concentration of the PCB …
Number of citations: 14 www.sciencedirect.com
Y Kato, K Haraguchi, M Kubota, Y Seto… - Drug Metabolism and …, 2009 - ASPET
4-Hydroxy-2,2′,3,4′,5,5′,6-heptachlorobiphenyl (4-OH-CB187) was selected as a major hydroxylated polychlorinated biphenyl metabolite detected from serum of wildlife and …
Number of citations: 16 dmd.aspetjournals.org
T Ito, C Miwa, Y Haga, M Kubo, T Itoh, K Yamamoto… - Chemosphere, 2022 - Elsevier
Chiral polychlorinated biphenyls (PCBs) have atropisomers that have different axial chiralities and exist as racemic mixtures. However, biochemical processes often result in the …
Number of citations: 6 www.sciencedirect.com
S Safe, L Safe, M Mullin - Journal of agricultural and food …, 1985 - ACS Publications
On the basis of the relative retention timesand response factors of all 209 synthetic polychlorinated biphenyls (PCBs), this paper reports the first congener-specific analysis of a …
Number of citations: 247 pubs.acs.org
DT Williams, GL LeBel - Chemosphere, 1990 - hero.epa.gov
An evaluation of specific polychlorinated biphenyl (PCB) congener residues in human adipose tissue was conducted to compare the ability of gas chromatography with electron capture …
Number of citations: 6 hero.epa.gov
V Zitko - Chemosphere, 1983 - Elsevier
It is proposed to use numbers in base 16 (Hex) for an abbreviated designation of chlorobiphenyls. Values assigned to substituents in positions 2, 3, 4, and 5 are 1, 2, 4, and 8, …
Number of citations: 9 www.sciencedirect.com
JY Min, R Kim, KB Min - Chemosphere, 2014 - Elsevier
Experimental studies have suggested the potential link between exposure to polychlorinated biphenyls (PCBs) and auditory impairment, but little evidence exists to support the …
Number of citations: 16 www.sciencedirect.com
J Döbler, N Peters, C Larsson, Å Bergman… - Journal of Molecular …, 2002 - Elsevier
Four chiral transformation products of polychlorinated biphenyls (PCBs), the most prevalent methylsulfonyl-PCBs (MeSO 2 -PCBs) 3-MeSO 2 -2,2′,4′,5,5′,6-hexachlorobiphenyl (3-…
Number of citations: 19 www.sciencedirect.com
J Kimura-Kuroda, I Nagata, Y Kuroda - Chemosphere, 2007 - Elsevier
Polychlorinated biphenyls (PCBs) and hydroxy-PCB (OH-PCB) metabolites are widely distributed bioaccumulative environmental chemicals and have similar chemical structures to …
Number of citations: 151 www.sciencedirect.com

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